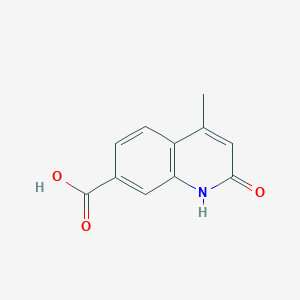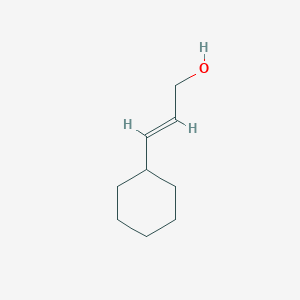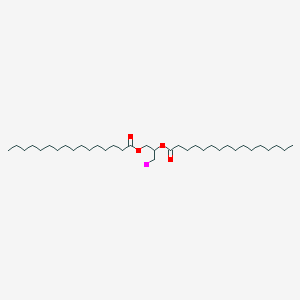![molecular formula C7H9N5O B055061 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol CAS No. 116527-66-3](/img/structure/B55061.png)
2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol, also known as PPE, is a compound that has gained significant attention in scientific research due to its potential therapeutic benefits. PPE is a pyrazolopyrazine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in various applications.
Mécanisme D'action
The mechanism of action of 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by blocking the activation of certain signaling pathways.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects that make it a promising candidate for use in various applications. This compound has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of inflammatory diseases. This compound has also been found to have anti-cancer activity, particularly against breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against a variety of cancer cell lines, making it a promising candidate for use in cancer research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol. One potential area of research is in the development of new cancer therapies based on this compound. Another potential area of research is in the development of new anti-inflammatory and anti-oxidant therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis method for 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 2-chloroethylamine hydrochloride with sodium azide to form 2-azidoethylamine. This is followed by a cyclization reaction with 1,2-diaminobenzene to form the pyrazolopyrazine ring. The final step involves the reduction of the azide group to form the amine group, resulting in the formation of this compound.
Applications De Recherche Scientifique
2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol has been extensively studied for its potential therapeutic benefits in various scientific research applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity, particularly against breast cancer cells. This compound has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
| 116527-66-3 | |
Formule moléculaire |
C7H9N5O |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
2-(1H-pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol |
InChI |
InChI=1S/C7H9N5O/c13-2-1-8-6-4-9-7-5(11-6)3-10-12-7/h3-4,13H,1-2H2,(H,8,11)(H,9,10,12) |
Clé InChI |
DFQAKFQVJKGMMA-UHFFFAOYSA-N |
SMILES |
C1=C(N=C2C=NNC2=N1)NCCO |
SMILES canonique |
C1=C(N=C2C=NNC2=N1)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



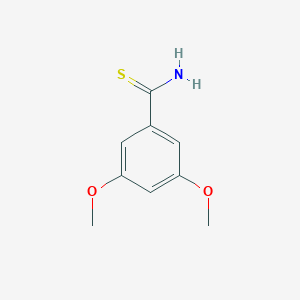


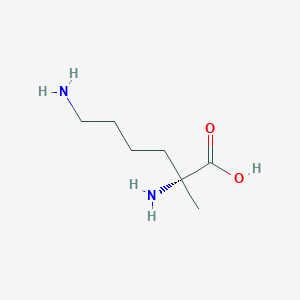
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)


